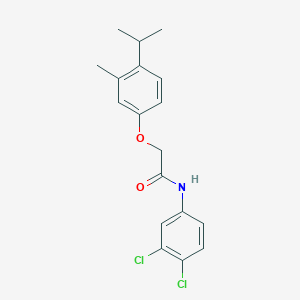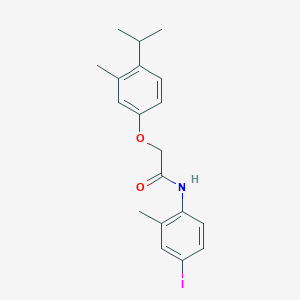![molecular formula C20H20N2O2S B3474293 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3474293.png)
2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
概要
説明
2-(3,4-Dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenoxy group, a thiazole ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where 3,4-dimethylphenol reacts with a suitable leaving group on the acetamide precursor.
Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the phenoxy ring.
Reduction: Thiazolidine or amine derivatives.
Substitution: Various substituted phenoxy or thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The thiazole ring and phenoxy group could play crucial roles in binding interactions with the target protein.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethylphenoxy)acetamide: Lacks the thiazole ring, making it less complex and potentially less active.
N-(4-(4-Methylphenyl)-1,3-thiazol-2-yl)acetamide: Lacks the phenoxy group, which may reduce its ability to interact with certain biological targets.
2-(4-Methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with different substitution on the phenoxy ring, which could alter its chemical and biological properties.
Uniqueness
The unique combination of the phenoxy group, thiazole ring, and acetamide moiety in 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications. Its structure allows for diverse chemical modifications, making it a versatile compound for further study.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-7-16(8-5-13)18-12-25-20(21-18)22-19(23)11-24-17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKLYBZSIBEBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3474217.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3474224.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3474238.png)
![2-(4-isopropyl-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3474245.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B3474258.png)
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B3474262.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B3474274.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B3474277.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3474281.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3474287.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3474301.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3474309.png)
